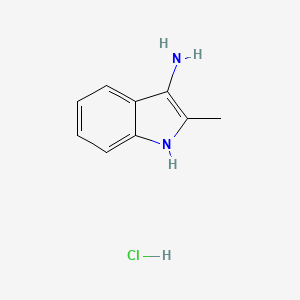

2-methyl-1H-indol-3-amine hydrochloride

Overview

Description

2-methyl-1H-indol-3-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Mechanism of Action

Target of Action

The primary targets of 2-methyl-1H-indol-3-amine hydrochloride It is known that indole derivatives, which include this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-3-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

2-methyl-1H-indol-3-amine hydrochloride has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its role in cell biology and its potential as a therapeutic agent.

Medicine: It has shown promise in the treatment of cancer, microbial infections, and other disorders.

Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

- 1H-indol-3-amine hydrochloride

- 2-methylindoline hydrochloride

- 2,3-dihydro-2-methyl-1H-indol-1-amine hydrochloride

Uniqueness

2-methyl-1H-indol-3-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-1H-indol-3-amine hydrochloride (CAS Number: 1909327-82-7) is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic potentials, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of 184.67 g/mol. The compound features a fused benzene and pyrrole ring structure, characteristic of indole derivatives, which contributes to its biological activity.

Target of Action

Indole derivatives, including this compound, are known to interact with various biological receptors and enzymes. They exhibit high affinity for multiple targets, facilitating their role in cellular signaling pathways and therapeutic applications.

Mode of Action

The compound's mode of action involves binding to specific receptors, which can lead to various biochemical responses. These interactions are crucial for developing new pharmacological agents based on indole structures.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Anticancer Properties : Indole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is highlighted by low minimum inhibitory concentration (MIC) values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties, which may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase) .

- Neuroprotective Effects : Some studies suggest that indole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 12 μM.

- Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The MIC against S. aureus was found to be 1 μg/mL, indicating strong antimicrobial activity.

- Anti-inflammatory Study : Research demonstrated that treatment with this compound significantly reduced levels of TNF-alpha in a murine model of inflammation, suggesting its potential use in inflammatory disorders.

Properties

IUPAC Name |

2-methyl-1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-5,11H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNCVXNIUYWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-82-7 | |

| Record name | 2-methyl-1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.